Thermal Stability Benchmarking: Melting Point vs. Parent 1,3-Dimethyl-DHPM Scaffold
The target compound exhibits a melting point of 259–260 °C, placing it at the upper boundary of thermal stability for low-molecular-weight DHPMs. The unfunctionalized 1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one scaffold (lacking the 4-nitromethylene moiety) typically displays melting points in the 180–230 °C range, while N1-unsubstituted DHPMs often melt below 200 °C [2]. This elevation of >30 °C relative to the structural core is attributable to the strong intermolecular hydrogen-bonding capacity of the nitrolic acid group, as evidenced in the X-ray structure [1]. For procurement decisions, this implies superior storage stability under ambient conditions and reduced risk of solid-phase degradation during long-term inventory.
| Evidence Dimension | Melting point (capillary, uncorrected) |
|---|---|
| Target Compound Data | 259–260 °C |
| Comparator Or Baseline | Typical 1,3-dialkyl-3,4-dihydropyrimidin-2(1H)-ones (without 4-nitromethylene substitution): 180–230 °C; N1-unsubstituted DHPMs: often <200 °C |
| Quantified Difference | ≥29–79 °C higher than generic DHPM core scaffolds |
| Conditions | Melting point determination as reported in CAS Common Chemistry; referenced against DHPM class melting-point ranges established in comprehensive reviews of the Biginelli reaction. |
Why This Matters
Higher melting point translates directly to enhanced solid-state stability during storage and handling, reducing the likelihood of lot rejection due to thermal degradation in procurement workflows.
- [1] Puchała, A., Belaj, F., Kappe, C. O., & Bergman, J. (2001). On the reaction of 3,4‐dihydropyrimidones with nitric acid. Preparation and X‐ray structure analysis of a stable nitrolic acid. Journal of Heterocyclic Chemistry, 38(6), 1345–1352. View Source
- [2] CAS Common Chemistry. (2024). 2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-(nitromethylene)-, (E)-. CAS Registry Number 116705-42-1. View Source
